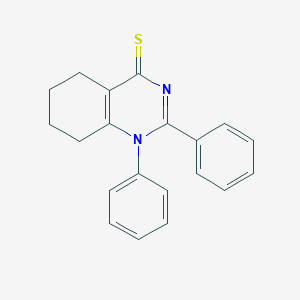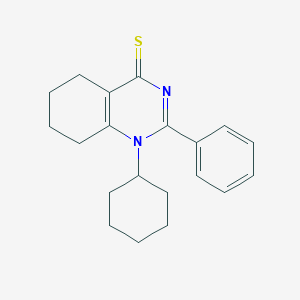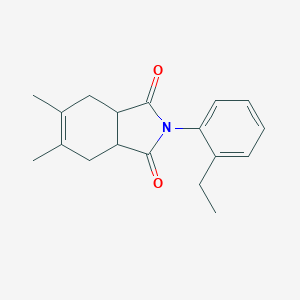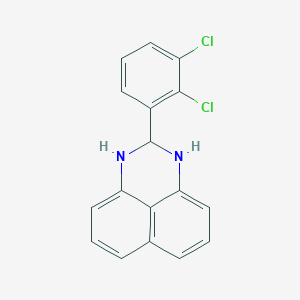![molecular formula C23H18N2O3 B379770 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326889-61-6](/img/structure/B379770.png)
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . This is a bioactive natural scaffold that has been used for plant disease management . It’s also found in many natural products and pharmacologically active compounds .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives often involves the Castagnoli–Cushman reaction . Other methods include the intramolecular cyclization of carbamate/urea/thiourea/isocyanate/azidoamide, carbonylation/carbomylation/carbonyl insertion, and metal-catalyzed protocols by C−H activation .Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been characterized by IR, 1H NMR, 13C NMR, and HRMS . The crystal structures of some compounds have been characterized by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinolin-1(2H)-one derivatives are diverse. They include asymmetric [4+2]-cyclization processes , dehydrogenative C-N bond formation , and various other reactions .Aplicaciones Científicas De Investigación
Diversity-Oriented Synthesis
This compound can be used in diversity-oriented synthesis (DOS) strategies to create a variety of structurally complex and diverse molecular architectures from simple starting materials. The DOS approach is particularly valuable in drug discovery and development, as it allows for the rapid generation of compound libraries with potential biological activity .
Heterocyclic Chemistry
The quinoline and isoquinoline moieties present in the compound are fundamental structures in heterocyclic chemistry. These structures are found in many natural products and pharmaceuticals. The compound could serve as a key intermediate in the synthesis of various heterocyclic compounds, which are often used in medicinal chemistry for their biological activities .
Biocatalysis
In the field of biocatalysis, this compound could be used as a substrate for enzymatic reactions to produce chiral intermediates. These chiral intermediates are crucial for the synthesis of enantioselective pharmaceuticals, which can have improved efficacy and reduced side effects compared to their racemic mixtures .
High-Boiling Solvent Applications
Due to the structural similarity with quinoline, which is a high-boiling solvent, this compound might also find use as a solvent in chemical reactions that require high temperatures. Its stability and boiling point could make it suitable for various industrial applications where such solvents are needed .
Chemosensor Development
The compound’s unique structure could be exploited in the development of chemosensors. Chemosensors are molecules that change their physical properties in response to the presence of specific ions or molecules, and they are used in environmental monitoring, diagnostics, and industrial process control .
Antileishmanial Research
There is potential for this compound to be used in the synthesis of derivatives with antileishmanial properties. Leishmaniasis is a disease caused by protozoan parasites, and finding new treatments is an ongoing area of research. The compound could be modified to enhance its activity against the Leishmania species .
Direcciones Futuras
The future directions for research on 3,4-dihydroisoquinolin-1(2H)-one derivatives could involve further exploration of their bioactive properties, development of more potent derivatives, and investigation of their mechanisms of action . The development of new synthetic methodologies could also be a promising area of research .
Propiedades
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-20(24-13-5-9-15-6-1-2-12-19(15)24)14-25-22(27)17-10-3-7-16-8-4-11-18(21(16)17)23(25)28/h1-4,6-8,10-12H,5,9,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBQHFLZWZCLBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[(4-ethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379687.png)
![Methyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379688.png)
![Methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379689.png)
![11-(1-pyrrolidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379690.png)
![6-[(4-fluorobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B379691.png)
![1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379694.png)
![2-(3,4-Dimethoxy-phenyl)-4-thiophen-2-yl-2,3-dihydro-benzo[b][1,4]thiazepine](/img/structure/B379695.png)

![2-(3-Benzoimidazol-1-yl-3-oxo-propyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B379698.png)




